molecular formula C8H12O3 B2801320 2-Methyl-5,8-dioxaspiro[3.4]octane-2-carbaldehyde CAS No. 2416236-43-4

2-Methyl-5,8-dioxaspiro[3.4]octane-2-carbaldehyde

Cat. No.: B2801320
CAS No.: 2416236-43-4
M. Wt: 156.181
InChI Key: YOCSNHABVSGGEU-UHFFFAOYSA-N
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Description

2-Methyl-5,8-dioxaspiro[3.4]octane-2-carbaldehyde is a chemical compound with the molecular formula C8H12O3. It is characterized by a spirocyclic structure containing two oxygen atoms and an aldehyde functional group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,8-dioxaspiro[3.4]octane-2-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with an aldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the spirocyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,8-dioxaspiro[3.4]octane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The spirocyclic structure can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 2-Methyl-5,8-dioxaspiro[3.4]octane-2-carboxylic acid.

    Reduction: 2-Methyl-5,8-dioxaspiro[3.4]octane-2-methanol.

    Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.

Scientific Research Applications

2-Methyl-5,8-dioxaspiro[3.4]octane-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-5,8-dioxaspiro[3.4]octane-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The spirocyclic structure may also contribute to its unique reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5,8-dioxa-spiro[3.4]octane-2-carboxylate: Similar spirocyclic structure but with a carboxylate group instead of an aldehyde.

    2-Methyl-5,8-dioxaspiro[3.4]octane-2-carbonitrile: Contains a nitrile group instead of an aldehyde.

Uniqueness

2-Methyl-5,8-dioxaspiro[3.4]octane-2-carbaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its carboxylate and nitrile analogs. This makes it a valuable compound for specific synthetic and research applications.

Properties

IUPAC Name

2-methyl-5,8-dioxaspiro[3.4]octane-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-7(6-9)4-8(5-7)10-2-3-11-8/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCSNHABVSGGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)OCCO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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